LP99

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

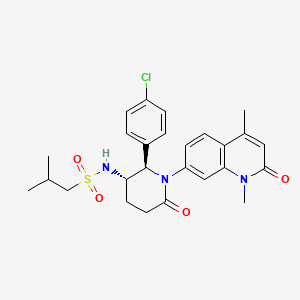

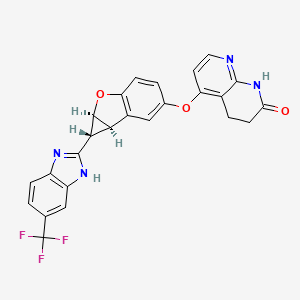

LP99 is a potent and selective inhibitor of the bromodomain-containing proteins BRD7 and BRD9. These proteins are part of the human SWI/SNF chromatin-remodeling complexes, which play a crucial role in regulating gene expression by modifying the structure of chromatin. This compound has been shown to disrupt the binding of BRD7 and BRD9 to chromatin, making it a valuable tool for studying the functions of these proteins in various biological processes .

Wissenschaftliche Forschungsanwendungen

LP99 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Epigenetische Forschung: This compound wird als chemische Sonde verwendet, um die Funktionen von BRD7 und BRD9 bei der Chromatin-Remodellierung und Genexpression zu untersuchen

Arzneimittelentwicklung: This compound dient als Leitverbindung für die Entwicklung neuer Medikamente, die auf Bromodomänen-enthaltenden Proteine abzielen.

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Bindung an die Bromodomänen von BRD7 und BRD9. Diese Bindung stört die Wechselwirkung zwischen diesen Proteinen und Chromatin, was zu Veränderungen der Genexpression führt. Die molekularen Ziele von this compound sind die Bromodomänen von BRD7 und BRD9, und die beteiligten Pfade umfassen die Chromatin-Remodellierung und die Genregulation .

Wirkmechanismus

Target of Action

LP99, also known as N-((2R,3S)-2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)-6-oxopiperidin-3-yl)-2-methylpropane-1-sulfonamide, is a selective inhibitor of the bromodomain-containing proteins BRD7 and BRD9 . These proteins participate in chromatin remodeling as part of the SWI/SNF complex .

Mode of Action

This compound binds to the bromodomains of BRD7 and BRD9, exhibiting selectivity for these targets over a panel of 48 bromodomains . The binding of this compound to these targets disrupts their interaction with chromatin, thereby influencing gene expression .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the regulation of gene expression through chromatin remodeling. By inhibiting BRD7 and BRD9, this compound disrupts the normal functioning of the SWI/SNF complex, which plays a crucial role in the regulation of gene transcription .

Result of Action

The inhibition of BRD7 and BRD9 by this compound leads to changes in gene expression. Specifically, this compound has been shown to minimally influence BRD9-dependent gene expression in acute myeloid leukemia (AML) cell lines . .

Biochemische Analyse

Biochemical Properties

LP99 is known for its high affinity and selectivity towards the BRD7 and BRD9 bromodomains. The compound binds to these bromodomains with dissociation constants (Kd) of 99 nM for BRD9 and 909 nM for BRD7 . The interaction between this compound and the bromodomains involves hydrogen bonding with conserved asparagine residues and water molecules, mimicking the acetyl-lysine recognition motif . This binding disrupts the association of BRD7 and BRD9 with acetylated histones, thereby inhibiting their function in chromatin remodeling .

Cellular Effects

This compound has been shown to influence various cellular processes by inhibiting the activity of BRD7 and BRD9. In cellular assays, this compound disrupts the binding of BRD7 and BRD9 to chromatin, leading to changes in gene expression . This inhibition affects cell signaling pathways and can modulate the secretion of pro-inflammatory cytokines, such as interleukin-6 (IL-6), in THP-1 cells . Additionally, this compound has been reported to have dose-dependent effects on cellular functions, including the recovery time in fluorescence recovery after photobleaching (FRAP) assays .

Molecular Mechanism

The molecular mechanism of this compound involves its selective binding to the bromodomains of BRD7 and BRD9. This binding is facilitated by the compound’s N-methyl amide moiety, which forms hydrogen bonds with conserved asparagine residues and water molecules in the bromodomain binding pocket . By occupying the acetyl-lysine recognition site, this compound prevents the interaction of BRD7 and BRD9 with acetylated histones, thereby inhibiting their role in chromatin remodeling and gene expression regulation . This inhibition can lead to changes in the expression of genes involved in inflammatory responses and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular functions. Studies have shown that this compound remains effective in inhibiting BRD7 and BRD9 activity over extended periods, with minimal degradation . The long-term effects of this compound on cellular functions, such as gene expression and cytokine secretion, may vary depending on the duration of exposure and the specific cellular context .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to understand its dosage-dependent impact. In these studies, this compound has been shown to exhibit threshold effects, where low doses effectively inhibit BRD7 and BRD9 activity without causing significant toxicity . At higher doses, this compound may induce adverse effects, including cytotoxicity and changes in cellular metabolism . These findings highlight the importance of optimizing the dosage of this compound to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to its interaction with BRD7 and BRD9. The compound disrupts the binding of these bromodomains to chromatin, affecting the regulation of gene expression and metabolic processes . By inhibiting BRD7 and BRD9, this compound can influence metabolic flux and the levels of metabolites involved in various cellular pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound is known to be transported into cells and distributed within the cytoplasm and nucleus, where it interacts with BRD7 and BRD9 . The compound’s localization is influenced by its binding to chromatin and its ability to penetrate cellular membranes . Additionally, this compound may interact with transporters and binding proteins that facilitate its distribution within different cellular compartments .

Subcellular Localization

This compound primarily localizes to the nucleus, where it exerts its inhibitory effects on BRD7 and BRD9 . The compound’s subcellular localization is directed by its ability to bind to acetylated histones and disrupt chromatin interactions . This targeting is essential for this compound’s function as an epigenetic probe, allowing it to modulate gene expression and chromatin structure within the nucleus . The specific targeting signals and post-translational modifications that direct this compound to the nucleus are still being studied, but its nuclear localization is a key aspect of its activity .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von LP99 umfasst mehrere Schlüsselschritte, ausgehend von leicht verfügbaren Ausgangsmaterialien. Der Syntheseweg umfasst typischerweise die folgenden Schritte :

Bildung des Chinolonkerns: Die Synthese beginnt mit der Bildung des Chinolonkerns durch eine Reihe von Reaktionen, einschließlich der Kondensation von Ethylacetoacetat mit Anilinderivaten, gefolgt von Cyclisierung und Oxidation.

Einführung des Piperidinrings: Der Chinolonkern wird dann modifiziert, um den Piperidinring einzuführen. Dieser Schritt beinhaltet die Verwendung palladiumkatalysierter Buchwald-Hartwig-Kupplungsreaktionen, um verschiedene cyclische Amide, Carbamate und Harnstoffe an den Chinolonkern zu binden.

Abschließende Modifikationen:

Industrielle Produktionsverfahren

Obwohl die industriellen Produktionsverfahren für this compound nicht umfassend dokumentiert sind, kann die Synthese unter Verwendung standardmäßiger organischer Synthesetechniken hochskaliert werden.

Analyse Chemischer Reaktionen

Arten von Reaktionen

LP99 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Einführung verschiedener funktioneller Gruppen in den Chinolonkern und den Piperidinring beinhaltet Substitutionsreaktionen, die häufig durch palladiumkatalysierte Kupplungsreaktionen erleichtert werden.

Oxidations- und Reduktionsreaktionen:

Häufige Reagenzien und Bedingungen

Palladiumkatalysatoren: Verwendet in Buchwald-Hartwig-Kupplungsreaktionen, um cyclische Amide, Carbamate und Harnstoffe einzuführen.

Oxidationsmittel: Verwendet bei der Bildung des Chinolonkerns.

Reduktionsmittel:

Hauptprodukte

Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist this compound selbst, das sich durch seine potente und selektive Hemmung von BRD7 und BRD9 auszeichnet .

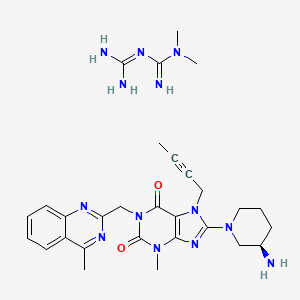

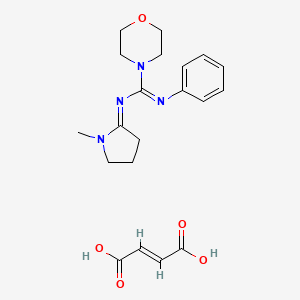

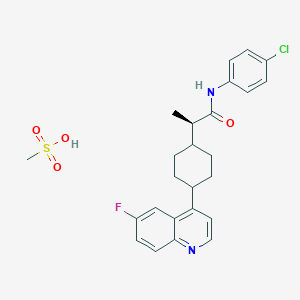

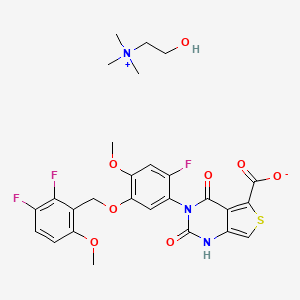

Vergleich Mit ähnlichen Verbindungen

LP99 ist in seiner Selektivität und Potenz für BRD7 und BRD9 im Vergleich zu anderen Bromodomäneninhibitoren einzigartig. Zu ähnlichen Verbindungen gehören:

This compound zeichnet sich durch seinen gut charakterisierten Wirkmechanismus und seine Verwendung als chemische Sonde in verschiedenen Forschungsanwendungen aus .

Eigenschaften

IUPAC Name |

N-[(2R,3S)-2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30ClN3O4S/c1-16(2)15-35(33,34)28-22-11-12-24(31)30(26(22)18-5-7-19(27)8-6-18)20-9-10-21-17(3)13-25(32)29(4)23(21)14-20/h5-10,13-14,16,22,26,28H,11-12,15H2,1-4H3/t22-,26+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDRREOUMKACNJ-BKMJKUGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C2=C1C=CC(=C2)N3C(C(CCC3=O)NS(=O)(=O)CC(C)C)C4=CC=C(C=C4)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)N(C2=C1C=CC(=C2)N3[C@@H]([C@H](CCC3=O)NS(=O)(=O)CC(C)C)C4=CC=C(C=C4)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B608574.png)

![(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide](/img/structure/B608578.png)